molecular formula C17H20N2O6 B2629095 Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859858-05-2

Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2629095
CAS No.: 859858-05-2
M. Wt: 348.355
InChI Key: WMVRWIQWDMOQTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of coumarin heterocycles, such as Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Reactions and Derivatives Formation : Compounds related to Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate undergo specific reactions to form various derivatives. For example, certain ethyl carboxylates reacted with secondary amines, including piperazine, to afford N,N′-disubstituted piperazine derivatives, indicating the versatility of these compounds in synthesizing piperazine-containing structures which are prevalent in many pharmaceutical agents (Vasileva et al., 2018).

  • Antimicrobial Activity and Mannich Reaction : Some 1,2,4-triazol-3-one derivatives, obtained through reactions involving piperazine, demonstrated antimicrobial activity. This suggests the potential for developing antimicrobial agents using structurally related compounds (Fandaklı et al., 2012).

  • Piperazine Substituted Quinolones Synthesis : The direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides led to the development of piperazine substituted quinolones, indicating the role of piperazine derivatives in synthesizing compounds with potential antibacterial activities (Fathalla & Pazdera, 2017).

Biological Activities

  • Antibacterial and Antifungal Activities : Novel fluoroquinolone derivatives, including those with piperazinyl groups, have shown promising antibacterial and antifungal activities, suggesting the therapeutic potential of structurally similar compounds (Srinivasan et al., 2010).

  • Antimicrobial Evaluation of Novel Derivatives : Synthesis of amide derivatives of quinolone and their subsequent evaluation for antimicrobial studies highlight the importance of modifications at the piperazine moiety for enhancing antimicrobial efficacy (Patel, Patel, & Chauhan, 2007).

Future Directions

Given the valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles, including Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, will likely continue to be a focus of research . This research will likely include the development of new synthesis methods and the investigation of their biological properties .

Properties

IUPAC Name

ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-2-24-17(23)19-7-5-18(6-8-19)10-11-9-14(21)25-16-12(11)3-4-13(20)15(16)22/h3-4,9,20,22H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRWIQWDMOQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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